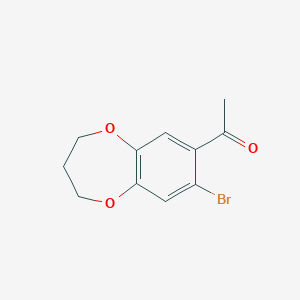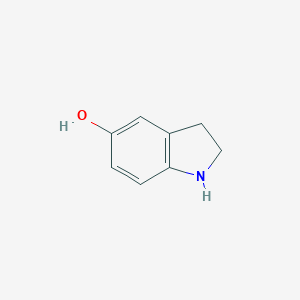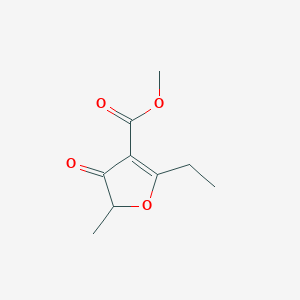
3-Fluorophthalaldehyde
Vue d'ensemble
Description
3-Fluorophthalaldehyde is a chemical compound with the molecular formula C8H5FO2 . It contains a total of 16 bonds, including 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aldehyde .
Molecular Structure Analysis
The molecular structure of 3-Fluorophthalaldehyde includes a total of 16 bonds. There are 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aldehyde . The molecular weight of 3-Fluorophthalaldehyde is 152.12 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of a substance can be observed or measured without changing its composition. These include color, density, hardness, melting and boiling points, and electrical conductivity . Unfortunately, specific physical and chemical properties for 3-Fluorophthalaldehyde are not available in the literature.Applications De Recherche Scientifique
Fluorogenic Reactions with Indol-3-yl Acids : 3-Fluorophthalaldehyde is involved in fluorogenic reactions with indol-3-yl acids. These reactions are useful for solution fluorimetric studies and have implications in the analysis of compounds of biological interest, like indol-3-ylacetic acid (Pastore, Nicola, & Lima, 1984).
Taste Assessment in Tea : It is used in fluorometric flow-injection analytical systems to determine tannin and total amino acid levels in tea, which are indicators for assessing taste related to astringency and umami (Hung, Chen, Chen, & Cheng, 2010).
Protein Labeling Studies : In the field of protein chemistry, 3-Fluorophthalaldehyde derivatives are used for quantitative analysis of protein modifications, particularly for incorporating fluorotyrosine into proteins. This is crucial for structural and dynamic studies using nuclear magnetic resonance (Kehry, Wilson, & Dahlquist, 1983).
Biotin Detection in Pharmaceuticals : The compound is applied in sensitive detection methods for biotin in pharmaceutical preparations, using high-performance liquid chromatography with post-column derivatization (Nojiri, Kamata, & Nishijima, 1998).
Synthesis of Substituted Phthalides : 3-Fluorophthalaldehyde is also significant in synthetic chemistry, particularly in the palladium-catalyzed addition of arylboronic acids for the synthesis of 3-substituted phthalides, which has a wide range of applications in organic synthesis (Ye, Qian, Lv, Luo, & Cheng, 2010).
Fluorimetric Determination of Thiols : In analytical chemistry, 3-Fluorophthalaldehyde is used in the fluorometric determination of thiols, particularly in combination with other reagents like L-typtophan, for sensitive detection of substances like L-cysteine (Nakamura, Matsumoto, & Tamura, 1982).
Safety And Hazards
Propriétés
IUPAC Name |
3-fluorophthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGBDUCONFGBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624802 | |
| Record name | 3-Fluorobenzene-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorophthalaldehyde | |
CAS RN |
161747-14-4 | |
| Record name | 3-Fluorobenzene-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)






![3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid](/img/structure/B65708.png)

![1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one](/img/structure/B65712.png)

![7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B65723.png)
